molecular formula C22H26N4O4S2 B4966517 5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide

5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide

Cat. No.: B4966517
M. Wt: 474.6 g/mol
InChI Key: SNGNANKVZMTOJX-UHFFFAOYSA-N
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Description

5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features multiple functional groups, including amino and sulfonamide groups, which contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-2-methylbenzenesulfonamide with 3,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-methylbenzenesulfonamide
  • 3,4,5-trimethylbenzenesulfonamide
  • 5-amino-2-methylphenyl sulfonamide derivatives

Uniqueness

The uniqueness of 5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-13-5-7-17(23)10-21(13)31(27,28)25-19-9-15(3)16(4)20(12-19)26-32(29,30)22-11-18(24)8-6-14(22)2/h5-12,25-26H,23-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGNANKVZMTOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C(=C2)C)C)NS(=O)(=O)C3=C(C=CC(=C3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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